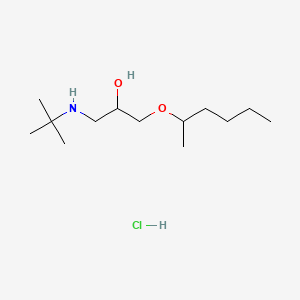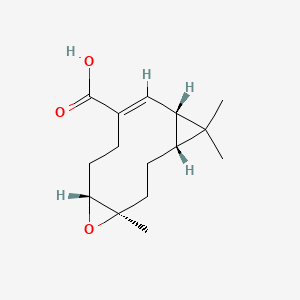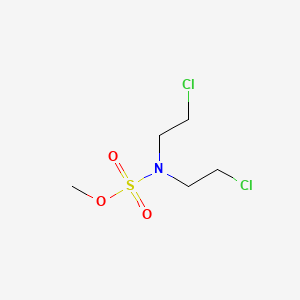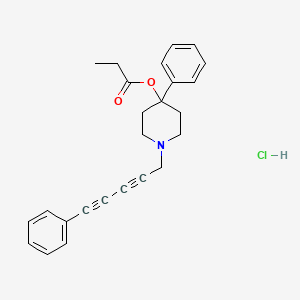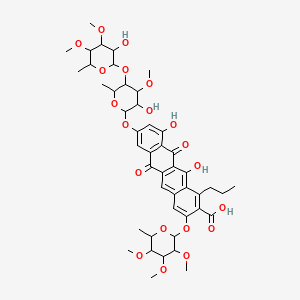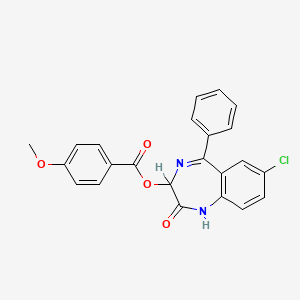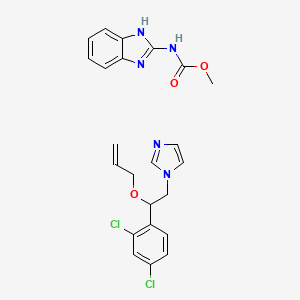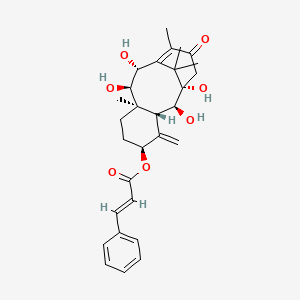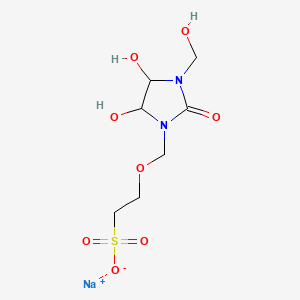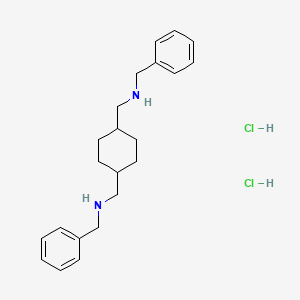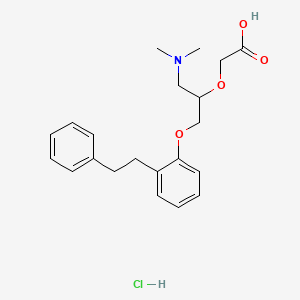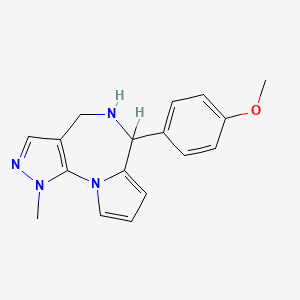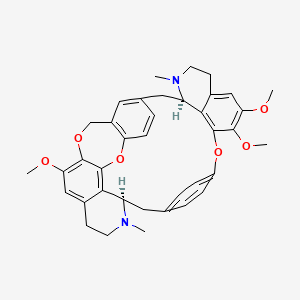
Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(2-furyl)-1-(p-tolyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-p-Tolyl-3-(beta-dimethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid is a chemical compound known for its unique structure and properties It is a derivative of pyrazoline, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms
準備方法
The synthesis of 1-p-Tolyl-3-(beta-dimethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid typically involves a multi-step process. The general synthetic route includes the following steps:
Formation of the pyrazoline ring: This is achieved by the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound. The reaction conditions often involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Introduction of the furan ring: The furan ring is introduced through a cyclization reaction, which can be catalyzed by acids or bases, depending on the specific reagents used.
Substitution reactions: The introduction of the p-tolyl and beta-dimethylamino-aethyl groups is typically achieved through substitution reactions. These reactions may require the use of catalysts or specific reaction conditions to ensure the desired substitution pattern.
Hydrochloride formation: The final step involves the conversion of the compound to its hydrochloride salt, which is achieved by reacting the free base with hydrochloric acid.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
1-p-Tolyl-3-(beta-dimethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound.
科学的研究の応用
1-p-Tolyl-3-(beta-dimethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
作用機序
The mechanism of action of 1-p-Tolyl-3-(beta-dimethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1-p-Tolyl-3-(beta-dimethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid can be compared with other similar compounds, such as:
1-Phenyl-3-(beta-dimethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid: This compound has a phenyl group instead of a p-tolyl group, which may result in different chemical and biological properties.
1-p-Tolyl-3-(beta-dimethylamino-aethyl)-5-thienyl-pyrazolin-hydrochlorid: This compound has a thienyl group instead of a furan ring, which may affect its reactivity and applications.
特性
CAS番号 |
102149-31-5 |
|---|---|
分子式 |
C18H24ClN3O |
分子量 |
333.9 g/mol |
IUPAC名 |
2-[3-(furan-2-yl)-2-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C18H23N3O.ClH/c1-14-6-8-16(9-7-14)21-17(18-5-4-12-22-18)13-15(19-21)10-11-20(2)3;/h4-9,12,17H,10-11,13H2,1-3H3;1H |
InChIキー |
BJDSAWWRSZFRJO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(CC(=N2)CCN(C)C)C3=CC=CO3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


